molecular formula C11H11N5O2 B13200938 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13200938
M. Wt: 245.24 g/mol
InChI Key: WSKCCXFCMTXHIE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a nitrophenyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields. The reaction conditions often include the use of dry toluene and molecular sieves to enhance the yield and reduce the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C11H11N5O2/c17-16(18)9-3-1-2-8(6-9)11-13-10-7-12-4-5-15(10)14-11/h1-3,6,12H,4-5,7H2

InChI Key

WSKCCXFCMTXHIE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CN1

Origin of Product

United States

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